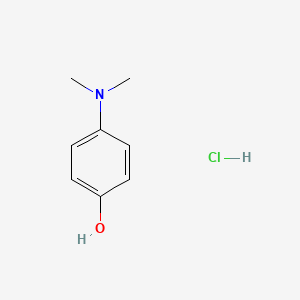

4-Dimethylaminophenol hydrochloride

説明

4-Dimethylaminophenol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

4-(Dimethylamino)phenol hydrochloride, also known as 4-Dimethylaminophenol hydrochloride or Phenol, 4-(dimethylamino)-, hydrochloride, is primarily used as an antidote for cyanide poisoning . The primary target of this compound is the ferric heme found in cytochrome aa3, a terminal oxidative respiratory enzyme .

Mode of Action

The compound works by generating methemoglobin . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . When methemoglobin is formed in excess of total body cytochrome aa3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Biochemical Pathways

The biochemical pathway affected by 4-(dimethylamino)phenol hydrochloride involves the conversion of ferrous heme within hemoglobin to the ferric form (methemoglobin) by methemoglobin-generating agents . This conversion allows the cyanide ion to bind to methemoglobin, thereby restoring normal cellular respiration .

Pharmacokinetics

It has been shown to be effective when given intramuscularly . Intravenous injection is recommended in a dose of 250 mg .

Result of Action

The result of the action of 4-(dimethylamino)phenol hydrochloride is the restoration of normal cellular respiration in the presence of cyanide poisoning . By generating methemoglobin, it allows the cyanide ion to bind to methemoglobin instead of the ferric heme in cytochrome aa3, thereby unblocking oxygen consumption and oxidative phosphorylation .

Action Environment

The action of 4-(dimethylamino)phenol hydrochloride can be influenced by environmental factors. For instance, the administration of 4-(dimethylamino)phenol hydrochloride should be avoided intramuscularly due to the probability of muscular necrosis after injection . Therefore, the route of administration and the environment in which the drug is administered can significantly impact its efficacy and stability.

生化学分析

Biochemical Properties

4-Dimethylaminophenol hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of methemoglobin. This compound interacts with ferrohemoglobin, converting it to ferrihemoglobin (methemoglobin) by catalytic transfer of electrons. The oxidized form of this compound binds to compounds possessing free SH groups, terminating the electron transfer process . This interaction is vital in detoxifying cyanide and hydrogen sulfide by binding the toxic ions to methemoglobin, thus preventing them from inhibiting cellular respiration.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inducing the formation of methemoglobin, which can bind to cyanide ions and restore normal cellular respiration. This compound also affects cellular metabolism by increasing the pyruvate concentration in blood, likely due to lactate-induced methemoglobin reduction . Additionally, this compound can cause mild hemolysis and changes in lactate dehydrogenase levels, indicating its impact on red blood cells and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate methemoglobin. This compound oxidizes ferrohemoglobin to ferrihemoglobin, which can then bind to cyanide ions, forming a stable complex that prevents cyanide from inhibiting cytochrome aa3 in the mitochondrial respiratory chain . This action restores oxidative phosphorylation and ATP production, crucial for cellular energy metabolism. The compound’s interaction with free SH groups further stabilizes the methemoglobin formation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable and effective in generating methemoglobin shortly after administration. Its effects on cellular function, such as hemolysis and changes in enzyme levels, tend to normalize within a week . The stability and degradation of this compound are crucial for its sustained efficacy in detoxifying cyanide and hydrogen sulfide.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively generates methemoglobin without causing significant adverse effects. Higher doses can lead to toxic effects such as hemolysis, increased bilirubin, and iron concentrations . In dogs, intramuscular injection of this compound at 3.25 mg/kg resulted in reversible symptoms like local pain and fever, while higher doses required careful monitoring to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into various compounds, including glucuronides, sulfates, and thioethers . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its efficacy and toxicity. The formation of reactive intermediates during its metabolism can lead to potential organ toxicity, particularly in the liver and kidneys .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is rapidly absorbed and distributed in the bloodstream, where it interacts with hemoglobin to form methemoglobin . Its distribution between plasma and erythrocytes is influenced by its short lifetime within red blood cells, where it is quickly cooxidized with oxyhemoglobin . This rapid distribution ensures its prompt action in detoxifying cyanide and hydrogen sulfide.

Subcellular Localization

This compound’s subcellular localization is primarily within red blood cells, where it interacts with hemoglobin to form methemoglobin . The compound’s activity is directed towards the cytoplasm, where it exerts its effects on cellular respiration and detoxification processes. The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied, but its primary action remains within the cytoplasm of erythrocytes .

科学的研究の応用

Antidote for Cyanide Poisoning

DMAP is primarily recognized for its role as an antidote in cases of cyanide poisoning. It functions by converting hemoglobin to methemoglobin, which can bind cyanide ions, thereby reducing their toxicity.

- Mechanism of Action : Upon administration, DMAP rapidly forms ferrihemoglobin, facilitating the detoxification of cyanide. It is administered intravenously or intramuscularly, with intravenous injection being preferred due to the risk of muscular necrosis from intramuscular injections .

- Dosage and Administration : Clinical studies have indicated effective dosages ranging from 3.25 mg/kg to 20 mg/kg, depending on the route of administration . For instance, a study noted that intravenous administration resulted in a ferrihemoglobin formation rate of approximately 9% per minute in humans .

Treatment of Hydrogen Sulfide Toxicity

DMAP has also been investigated for its efficacy in treating hydrogen sulfide poisoning. Similar to its action against cyanide, it facilitates the formation of methemoglobin, which can bind to hydrogen sulfide .

Radical Formation and Autoxidation

Research has demonstrated that DMAP undergoes autoxidation at pH levels above neutrality, leading to the formation of reactive radicals such as the 4-(N,N-dimethylamino) phenoxyl radical. This process is catalyzed by oxyhemoglobin and has implications for understanding oxidative stress in biological systems .

- Radical Stability : The phenoxyl radical produced during autoxidation is unstable and decays through a pseudo-first-order reaction, contributing to further biochemical reactions involving DMAP .

Metabolism Studies

Studies on the metabolism of DMAP have shown that it is readily absorbed when administered orally but undergoes significant first-pass metabolism in the liver. Approximately 54% of orally administered DMAP is excreted as metabolites in urine, indicating its metabolic pathways and potential effects on liver function .

Case Study 1: Acute Cyanide Poisoning

A notable case involved a patient who ingested potassium cyanide and was treated with sodium nitrite and sodium thiosulfate alongside DMAP. The combination resulted in a significant improvement in clinical condition within an hour of treatment .

| Treatment Method | Time to Improvement | Methemoglobin Levels (%) |

|---|---|---|

| Sodium Nitrite + Sodium Thiosulfate + DMAP | 1 hour | 2% |

Case Study 2: Hydrogen Sulfide Exposure

In another case involving hydrogen sulfide poisoning, DMAP was administered alongside hyperbaric oxygen therapy. The patient exhibited rapid recovery from severe symptoms, further validating DMAP's effectiveness in acute toxicological emergencies .

特性

CAS番号 |

5882-48-4 |

|---|---|

分子式 |

C8H12ClNO |

分子量 |

173.64 g/mol |

IUPAC名 |

(4-hydroxyphenyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H |

InChIキー |

FGBQWWREKHAJIX-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)O.Cl |

正規SMILES |

C[NH+](C)C1=CC=C(C=C1)O.[Cl-] |

Key on ui other cas no. |

5882-48-4 |

関連するCAS |

619-60-3 (Parent) |

同義語 |

4-(dimethylamino)phenol 4-dimethylaminophenol 4-dimethylaminophenol hydrochloride 4-dimethylaminophenol oxalate (1:1) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Dimethylaminophenol hydrochloride counteract cyanide poisoning?

A1: While the exact mechanism isn't detailed in the provided abstract [], this compound, often used in its sulfate salt form as a methemoglobin-forming agent, likely functions similarly to nitrite in this context. Methemoglobin formers like nitrites are known to work by oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+). Cyanide binds with high affinity to ferric iron (Fe3+), so the generated methemoglobin acts as an alternative binding site, effectively competing with cytochrome oxidase for cyanide. This sequestration allows the enzyme to function and prevents the cytotoxic effects of cyanide. []

Q2: How does the efficacy of this compound compare to other cyanide poisoning treatments in the study?

A2: Unfortunately, the abstract provided [] does not include specific data on the efficacy of this compound in comparison to hydroxylamine and nitrite. Further investigation into the full text of the study would be necessary to answer this question and provide a more comprehensive understanding of the relative effectiveness of each compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。